molecular formula C11H16FNO2 B13321990 2-(2-{[(3-Fluorophenyl)methyl]amino}ethoxy)ethan-1-ol

2-(2-{[(3-Fluorophenyl)methyl]amino}ethoxy)ethan-1-ol

Cat. No.: B13321990
M. Wt: 213.25 g/mol
InChI Key: BRMZQFAOCCQHTQ-UHFFFAOYSA-N
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Description

2-(2-{[(3-Fluorophenyl)methyl]amino}ethoxy)ethan-1-ol is a β-amino alcohol derivative featuring a 3-fluorobenzyl group attached to an aminoethoxyethanol backbone. Its structure combines a polar ethanol moiety with a fluorinated aromatic system, making it a versatile intermediate in medicinal chemistry and drug discovery. The fluorine atom at the meta position of the phenyl ring enhances metabolic stability and modulates electronic properties, while the ethoxyethanol chain improves solubility in aqueous and organic phases .

Properties

Molecular Formula

C11H16FNO2

Molecular Weight

213.25 g/mol

IUPAC Name

2-[2-[(3-fluorophenyl)methylamino]ethoxy]ethanol

InChI

InChI=1S/C11H16FNO2/c12-11-3-1-2-10(8-11)9-13-4-6-15-7-5-14/h1-3,8,13-14H,4-7,9H2

InChI Key

BRMZQFAOCCQHTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(3-Fluorophenyl)methyl]amino}ethoxy)ethan-1-ol typically involves the reaction of 3-fluorobenzylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through distillation or crystallization to remove any impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2-{[(3-Fluorophenyl)methyl]amino}ethoxy)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2-{[(3-Fluorophenyl)methyl]amino}ethoxy)ethan-1-ol is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-{[(3-Fluorophenyl)methyl]amino}ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural analogs differ in aromatic substituents, chain length, or functional groups. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight Substituents Key Features
2-(2-{[(3-Fluorophenyl)methyl]amino}ethoxy)ethan-1-ol C₁₀H₁₅FNO₂ 212.23 3-Fluorobenzyl Fluorine enhances metabolic stability; ethoxy chain improves solubility .
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol C₉H₁₁BrFNO 248.09 3-Bromo-4-fluorobenzyl Bromine increases molecular weight and steric bulk; potential halogen bonding .
2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol HCl C₉H₁₃Cl₂NO 234.11 3-Chlorobenzyl (hydrochloride salt) Chlorine introduces electronegativity; hydrochloride salt enhances stability .
2-{[(2-Methoxyphenyl)methyl]amino}ethan-1-ol C₁₀H₁₅NO₂ 181.23 2-Methoxybenzyl Methoxy group improves solubility but reduces metabolic stability .
YTK-A76 (3,4-bis(benzyloxy)benzyl analog) C₂₄H₂₇NO₃ 393.48 3,4-Dibenzyloxybenzyl Bulky substituents reduce solubility; lower yield (39.1%) in synthesis .

Key Research Findings

  • Substituent Effects: Fluorine and chlorine improve target engagement but may reduce synthetic yields compared to non-halogenated analogs .
  • Solubility: Ethoxyethanol chains enhance aqueous solubility, critical for drug bioavailability .
  • Safety Gaps: Limited toxicity data for the target compound highlight the need for rigorous safety profiling .

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